molecular formula C15H22N2O4S B2855389 7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate CAS No. 2060030-66-0

7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate

Cat. No. B2855389
CAS RN: 2060030-66-0
M. Wt: 326.41
InChI Key: POZXLJXVGMAMSE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Research indicates that this compound induces a significant accumulation of cells in the G2/M phase of the cell cycle, accompanied by a decrease in cells in other phases (especially the G0/G1 phase ). This behavior suggests potential antiproliferative effects .

properties

IUPAC Name

7-O-tert-butyl 3-O-methyl 2-amino-4,5,6,8-tetrahydrothieno[2,3-c]azepine-3,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(19)17-7-5-6-9-10(8-17)22-12(16)11(9)13(18)20-4/h5-8,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZXLJXVGMAMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)SC(=C2C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate

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